![molecular formula C10H8ClN3OS B2924250 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 78968-44-2](/img/structure/B2924250.png)
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications
Antiviral Applications
This compound has shown potential in antiviral applications. In particular, derivatives of this molecule have demonstrated activity against the tobacco mosaic virus (TMV), a significant pathogen affecting tobacco plants . The incorporation of sulfonamides into the 1,3,4-thiadiazole ring can produce compounds that act as carbonic anhydrase inhibitors, which is a promising strategy for developing plant antiviral agents .
Antitubercular Activity
N-substituted thiadiazol acetamide derivatives have been studied for their antitubercular properties. Research indicates that these compounds can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group is thought to play a role in this activity .
Antimicrobial Properties
The thiadiazole moiety is associated with a wide range of biological activities, including antimicrobial properties. Compounds containing this structure have been reported to possess antibacterial and antifungal properties, potentially useful for agricultural applications .
Anticancer Potential
Thiadiazol acetamide derivatives are being explored for their anticancer potential. Some studies have focused on their activity against specific cancer cell lines, such as human breast adenocarcinoma (MCF7), and have found promising results in inhibiting cell proliferation .
Pharmacological Significance
The compound’s structure allows for the development of novel derivatives with significant pharmacological activities. By combining different pharmacophores into a single structure, researchers can create new molecules with enhanced biological activities .
Molecular Modelling and Drug Design
Molecular modelling studies of thiadiazol acetamide derivatives have been conducted to understand their binding modes with various receptors. This research is crucial for rational drug design, allowing scientists to predict how these compounds might interact with biological targets and influence their activity .
Agricultural Bioengineering
The antifungal and herbicidal properties of thiadiazol derivatives suggest their potential use in agricultural bioengineering. They could serve as the basis for developing new pesticides or treatments for plant diseases .
Enzyme Inhibition
As carbonic anhydrase inhibitors, these compounds have the potential to regulate enzyme activity. This property is valuable in various therapeutic areas, including the treatment of glaucoma, epilepsy, and altitude sickness .
Mechanism of Action
Target of Action
It has been synthesized and tested againstMycobacterium tuberculosis cell lines . Therefore, it can be inferred that the compound may interact with proteins or enzymes essential for the survival and proliferation of these bacteria.
Mode of Action
The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its target through electronic interactions, potentially disrupting the normal function of the target protein or enzyme.
Biochemical Pathways
Given its antitubercular activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s molecular weight of 169608 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has demonstrated activity against Mycobacterium tuberculosis cell lines . This suggests that the compound’s action results in the inhibition of bacterial growth, potentially leading to the death of the bacteria.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISZMYNPHYFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.